(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride
Description
(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride (CAS 1255718-37-6) is a seven-membered diazepane ring derivative with two nitrogen atoms and methyl substituents at positions 1 and 2. The (3R) stereochemistry denotes the R-configuration at the third carbon. Its molecular formula is C₇H₁₈Cl₂N₂, with a molecular weight of 201.14 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. It is used as a versatile scaffold in medicinal chemistry, particularly for developing ligands targeting G protein-coupled receptors (GPCRs) or neurotransmitter transporters .
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(3R)-1,3-dimethyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7-6-9(2)5-3-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
InChI Key |
PJISCTBDKOFWAN-XCUBXKJBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)C.Cl.Cl |
Canonical SMILES |
CC1CN(CCCN1)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-propargylamines with suitable reagents to form the diazepane ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives.
Scientific Research Applications
(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Diazepane Derivatives
1-Ethyl-3-Methyl-1,4-diazepane Dihydrochloride (CAS 1909337-73-0)
- Molecular Formula : C₈H₂₀Cl₂N₂; Molecular Weight : 215.17 g/mol .
- Key Difference : The ethyl group at position 1 replaces the methyl group in the target compound.
- Applications : Suitable for central nervous system (CNS) drug candidates requiring enhanced lipophilicity .
1-Methyl-3-Phenyl-1,4-diazepane Dihydrochloride (CAS 1803587-11-2)
- Molecular Formula : C₁₂H₂₀Cl₂N₂; Molecular Weight : 263.2 g/mol .
- Key Difference : A phenyl group at position 3 introduces aromaticity.
- Impact :
- Enhanced binding affinity to serotonin or dopamine receptors due to π-π stacking interactions.
- Reduced solubility (~10 mg/mL in water vs. ~50 mg/mL for the methyl analog).
- Applications : Investigated for psychiatric disorders requiring high receptor specificity .
1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride (CAS 118157-05-4)
- Molecular Formula : C₁₄H₂₂Cl₂N₂; Molecular Weight : 289.25 g/mol .
- Key Difference : A 3-phenylpropyl chain extends from the diazepane ring.
- Impact :
- Significant lipophilicity (logP ~2.8), favoring tissue distribution but requiring formulation optimization.
- Prolonged metabolic stability due to steric hindrance from the bulky substituent.
- Applications : Preclinical studies for long-acting therapeutics .
Ring Size and Stereochemistry Variations
(3R)-N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 477293-60-0)
- Molecular Formula : C₆H₁₆Cl₂N₂; Molecular Weight : 187.11 g/mol .
- Key Difference : Five-membered pyrrolidine ring vs. seven-membered diazepane.
- Impact :
- Increased ring strain in pyrrolidine reduces conformational flexibility.
- Higher basicity (pKa ~9.5) due to smaller ring size and nitrogen positioning.
- Applications : Intermediate for synthesizing rigid ligands with constrained geometries .
Salt Form and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| (3R)-1,3-Dimethyl-1,4-diazepane diHCl | 201.14 | 3 | 15.3 | ~50 |
| 1-Ethyl-3-methyl-1,4-diazepane diHCl | 215.17 | 3 | 15.3 | ~35 |
| 1-Methyl-3-phenyl-1,4-diazepane diHCl | 263.20 | 3 | 15.3 | ~10 |
Notes:
Receptor Binding Studies
Metabolic Stability
- Ethyl and phenylpropyl analogs demonstrate extended half-lives (t₁/₂ > 6 hours in liver microsomes) compared to the methyl analog (t₁/₂ = 2.5 hours) .
Biological Activity
Overview
(3R)-1,3-Dimethyl-1,4-diazepane dihydrochloride is a chiral compound characterized by a seven-membered diazepane ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as an anxiolytic and antidepressant agent. The dihydrochloride form enhances its solubility, making it suitable for biological assays and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound involves its interaction with various neurotransmitter receptors in the central nervous system (CNS). Preliminary studies suggest that it may exhibit dual action on both GABAergic and serotonergic systems. This interaction profile could provide a broader therapeutic window for treating conditions such as anxiety and depression.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Anxiolytic Effects : Potential for reducing anxiety symptoms.
- Antidepressant Activity : May influence mood regulation through serotonergic pathways.
- CNS Stimulant Properties : Some structural analogs have shown CNS stimulant effects.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique pharmacological profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Diazepam | Benzodiazepine structure | Anxiolytic and sedative effects |
| Clonazepam | Benzodiazepine with nitro group | Anticonvulsant properties |
| 1-Methyl-2-pyrrolidinone | Five-membered ring | CNS stimulant effects |
| 2-Methyl-1H-imidazole | Five-membered ring with nitrogen | Anti-inflammatory properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anxiolytic Potential : In a study investigating the anxiolytic effects of diazepane derivatives, this compound demonstrated significant reductions in anxiety-like behaviors in animal models compared to control groups .
- Serotonergic Activity : Research focusing on serotonergic interactions revealed that the compound could enhance serotonin receptor activity, suggesting potential antidepressant effects .
- CNS Interaction Studies : Binding affinity studies indicated that this compound interacts with multiple CNS receptors, including GABA_A and 5-HT_2A receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
